N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thiazoles. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Chemical Reactions Analysis
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The chlorophenyl and fluorophenyl groups can undergo substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions for these reactions would include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed would depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies related to organic synthesis, reaction mechanisms, and structure-activity relationships.
Biology: The compound may be investigated for its biological activity, including its effects on cellular processes and potential as a therapeutic agent.
Medicine: Due to its structural similarity to other biologically active thiazoles, it may be explored for its potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound could be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The exact mechanism of action for N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide can be compared with other thiazole derivatives, such as:
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity against tumor cell lines.
KN-93: A potent inhibitor of CaMKII, used in studies related to calcium signal transduction. The uniqueness of this compound lies in its specific structural features, such as the combination of chlorophenyl and fluorophenyl groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H16ClFN2O3S2 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H16ClFN2O3S2/c20-13-3-7-15(8-4-13)23-16-10-28(25,26)11-17(16)27-19(23)22-18(24)9-12-1-5-14(21)6-2-12/h1-8,16-17H,9-11H2 |
InChI Key |
NEGZNXYYZBCJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=C(C=C3)F)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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